molecular formula C9H15N3 B2831512 3-(Aminomethyl)-N-isopropylpyridin-2-amine CAS No. 1225604-09-0

3-(Aminomethyl)-N-isopropylpyridin-2-amine

Cat. No. B2831512
CAS RN: 1225604-09-0
M. Wt: 165.24
InChI Key: WVYGVDXBAWVPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Aminomethyl)-N-isopropylpyridin-2-amine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “3-(Aminomethyl)” part indicates that there is an -NH2 (amine) group attached to a -CH2 (methyl) group, which is attached to the third position of the pyridine ring . The “N-isopropyl” part indicates that there is an isopropyl group attached to the nitrogen atom of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)-N-isopropylpyridin-2-amine” would consist of a pyridine ring with an aminomethyl group at the third position and an isopropyl group attached to the nitrogen atom of the pyridine ring .


Chemical Reactions Analysis

Amines, including “3-(Aminomethyl)-N-isopropylpyridin-2-amine”, can undergo a variety of reactions. They can react with acids to form ammonium salts . They can also undergo reactions with nitrous acid . Primary amines can react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Aminomethyl)-N-isopropylpyridin-2-amine” would depend on its specific structure. For example, amines are generally basic due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-(aminomethyl)-N-propan-2-ylpyridin-2-amine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .

Mode of Action

The compound interacts with its target, the Mtb LeuRS, inhibiting its function . This inhibition disrupts the protein synthesis process, which is vital for the survival and replication of the bacteria . The compound shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the attachment of leucine to its corresponding tRNA, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired bacterial growth and replication .

Pharmacokinetics

Similar compounds, such as aminoglycosides, are known to have excellent water solubility and predictable pharmacokinetics due to their physicochemical properties . They exhibit concentration-dependent bactericidal activity .

Result of Action

The primary result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its antitubercular activity . This disruption in protein synthesis can lead to impaired bacterial growth and replication, contributing to the compound’s antimicrobial effect .

Future Directions

The future directions for “3-(Aminomethyl)-N-isopropylpyridin-2-amine” would depend on its specific applications. For example, if it’s used in the synthesis of pharmaceuticals, future research could focus on developing more efficient synthesis methods or finding new therapeutic applications .

properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYGVDXBAWVPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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